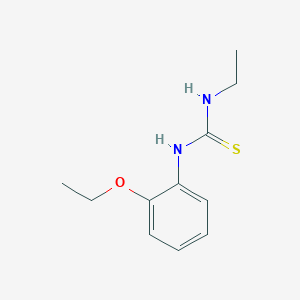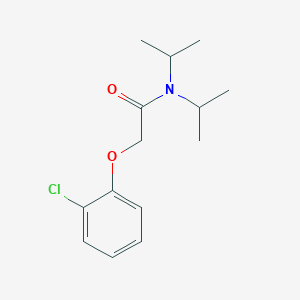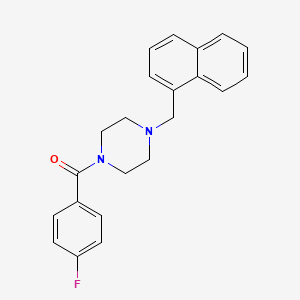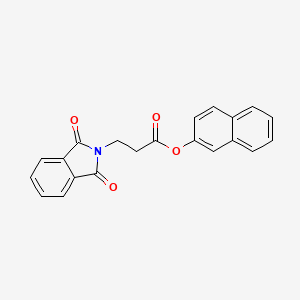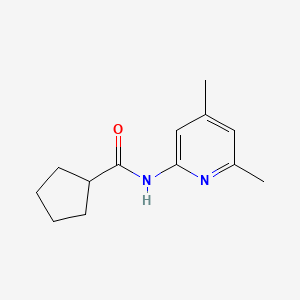![molecular formula C15H13FN2O B5810759 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5810759.png)
2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole, also known as FMBI, is a benzimidazole derivative that has attracted significant interest in the scientific community due to its potential applications in various fields. FMBI is a small molecule that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole involves its ability to interact with specific targets in cells, including enzymes, receptors, and signaling pathways. This compound has been shown to inhibit the activity of various enzymes, such as tyrosine kinases and proteases, which are involved in cell growth and proliferation. This compound also interacts with receptors, such as G protein-coupled receptors, and modulates signaling pathways, such as the MAPK/ERK pathway. These interactions ultimately lead to the inhibition of cell growth, induction of apoptosis, and modulation of immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. This compound also inhibits angiogenesis by blocking the activity of vascular endothelial growth factor. In neurons, this compound protects against oxidative stress by modulating the activity of antioxidant enzymes and preventing the accumulation of reactive oxygen species. This compound also modulates the activity of neurotransmitters, such as dopamine and acetylcholine, and improves cognitive function. In infectious diseases, this compound inhibits the replication of viruses and bacteria by interfering with their life cycle.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole has several advantages for lab experiments, including its small size, high purity, and stability. This compound is also easy to synthesize and modify, allowing for the optimization of its properties and activities. However, this compound also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments and interpreting results.
Orientations Futures
There are several future directions for research on 2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole, including the optimization of its synthesis and purification methods, the identification of its specific targets and mechanisms of action, and the evaluation of its efficacy and safety in preclinical and clinical trials. This compound also has potential applications in other fields, such as agriculture and environmental science, which warrant further investigation. Overall, this compound is a promising compound that has the potential to advance scientific research and improve human health.
Méthodes De Synthèse
2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole can be synthesized using different methods, including the reaction of 2-(bromomethyl)-1-methyl-1H-benzimidazole with 4-fluorophenol in the presence of a base, such as potassium carbonate. Another method involves the reaction of 2-(chloromethyl)-1-methyl-1H-benzimidazole with 4-fluorophenol in the presence of a palladium catalyst. The synthesis of this compound using these methods has been reported in the literature, and the purity and yield of the compound have been optimized.
Applications De Recherche Scientifique
2-[(4-fluorophenoxy)methyl]-1-methyl-1H-benzimidazole has been studied for its potential applications in various fields, including cancer therapy, neurodegenerative diseases, and infectious diseases. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and prevent the accumulation of misfolded proteins. In infectious diseases, this compound has been shown to inhibit the replication of viruses and bacteria.
Propriétés
IUPAC Name |
2-[(4-fluorophenoxy)methyl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c1-18-14-5-3-2-4-13(14)17-15(18)10-19-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELQPMYVOWTTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5810684.png)
![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)
![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)

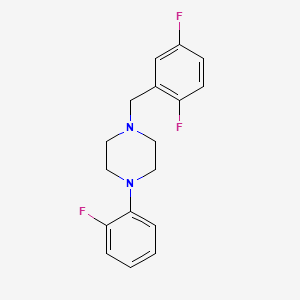
![N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5810741.png)
